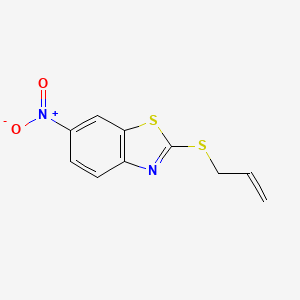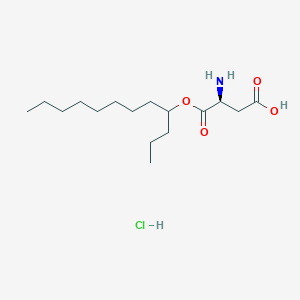
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is a synthetic compound with a unique structure that combines an amino group, a dodecan-4-yloxy group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the dodecan-4-yloxy group, which can be achieved through the reaction of dodecanol with a suitable halogenating agent, such as thionyl chloride, to form dodecyl chloride. This intermediate is then reacted with a butanoic acid derivative to form the dodecan-4-yloxy-4-oxobutanoic acid.
The amino group is introduced through a reductive amination process, where the oxo group is converted to an imine using an amine, followed by reduction with a reducing agent like sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the dodecan-4-yloxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-4-decan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-octan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-hexan-4-yloxy-4-oxobutanoic acid
Uniqueness
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is unique due to its longer dodecan-4-yloxy chain, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain targets compared to shorter-chain analogs.
Propiedades
Número CAS |
63251-91-2 |
|---|---|
Fórmula molecular |
C16H32ClNO4 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H31NO4.ClH/c1-3-5-6-7-8-9-11-13(10-4-2)21-16(20)14(17)12-15(18)19;/h13-14H,3-12,17H2,1-2H3,(H,18,19);1H/t13?,14-;/m0./s1 |
Clave InChI |
MWFRHILRVUVNEH-IJDFPQMLSA-N |
SMILES isomérico |
CCCCCCCCC(CCC)OC(=O)[C@H](CC(=O)O)N.Cl |
SMILES canónico |
CCCCCCCCC(CCC)OC(=O)C(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
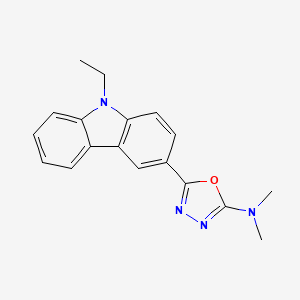
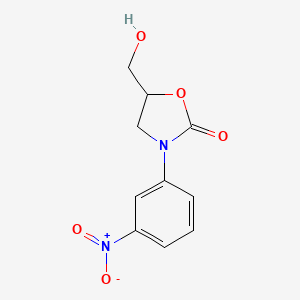

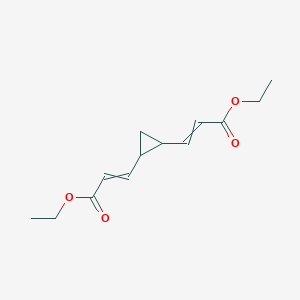


![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)


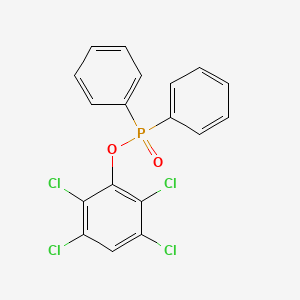
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
